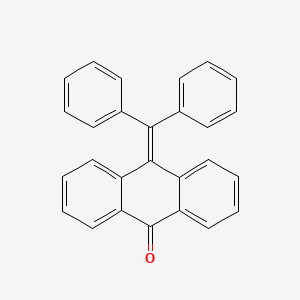

9-Benzhydrylidene-10-anthrone

Description

Structure

3D Structure

Properties

IUPAC Name |

10-benzhydrylideneanthracen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H18O/c28-27-23-17-9-7-15-21(23)26(22-16-8-10-18-24(22)27)25(19-11-3-1-4-12-19)20-13-5-2-6-14-20/h1-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPOJSTUMWGMCFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=C2C3=CC=CC=C3C(=O)C4=CC=CC=C42)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20216848 | |

| Record name | 10-(Diphenylmethylene)anthracen-9(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20216848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

667-91-4 | |

| Record name | 10-(Diphenylmethylene)-9(10H)-anthracenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=667-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10-(Diphenylmethylene)anthracen-9(10H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000667914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 667-91-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89267 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 10-(Diphenylmethylene)anthracen-9(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20216848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10-(diphenylmethylene)anthracen-9(10H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.520 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 9-Benzhydrylidene-10-anthrone

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Benzhydrylidene-10-anthrone, a fascinating and sterically hindered derivative of the anthrone scaffold, stands as a molecule of significant interest in the realms of organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, drawing upon established principles and data from closely related analogues. The document delves into its structural features, proposes a viable synthetic pathway, explores its expected reactivity, and discusses its potential applications, particularly in the context of drug discovery. This guide is intended to serve as a foundational resource for researchers seeking to understand and utilize this unique chemical entity.

Introduction: The Structural Intrigue of this compound

This compound, also known by its synonym Anthrafuchson, is an organic compound with the molecular formula C₂₇H₁₈O and a molecular weight of 358.44 g/mol [1]. Its structure is characterized by a tricyclic anthrone core, to which a benzhydrylidene group is attached at the 9-position. This exocyclic double bond introduces both steric bulk and a unique electronic environment, distinguishing it from the parent anthrone molecule. The presence of the diphenylmethylene group significantly influences the molecule's conformation and reactivity, making it a compelling subject for chemical investigation.

The anthrone skeleton itself is a well-established pharmacophore, with numerous derivatives exhibiting a wide range of biological activities[2][3]. The addition of the benzhydrylidene moiety opens up new avenues for exploring structure-activity relationships and developing novel therapeutic agents.

Below is a diagram illustrating the core structure of this compound.

Caption: Structure of this compound.

Synthesis and Spectroscopic Characterization

Proposed Synthetic Pathway: Condensation of Anthrone with Benzophenone

The causality behind this experimental choice lies in the reactivity of the starting materials. The methylene group at the 10-position of anthrone is activated by the adjacent carbonyl group, making its protons acidic and amenable to deprotonation by a mild base. The resulting carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzophenone. Subsequent dehydration of the resulting alcohol intermediate yields the desired exocyclic double bond of this compound.

Proposed Experimental Protocol:

-

To a solution of anthrone (1 equivalent) in pyridine, add benzophenone (1.1 equivalents) and a catalytic amount of piperidine.

-

Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.

-

Collect the crude product by vacuum filtration and wash thoroughly with water.

-

Purify the crude product by recrystallization from a suitable solvent system, such as ethanol or a mixture of dichloromethane and hexane, to afford this compound as a beige-yellow crystalline powder[1].

Caption: Proposed synthesis of this compound.

Spectroscopic Properties (Predicted)

Direct experimental spectroscopic data for this compound is not currently available in the public domain. However, based on the known spectra of anthrone[4][5] and related benzhydrylidene derivatives, the following characteristic spectral features can be predicted:

Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Characteristic Features |

| ¹H NMR | Complex multiplets in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons of the anthrone core and the two phenyl rings of the benzhydrylidene group. The integration of this region should correspond to 18 protons. |

| ¹³C NMR | A signal for the carbonyl carbon (C=O) around δ 180-190 ppm. Signals for the exocyclic double bond carbons (C=C) in the region of δ 120-140 ppm. Multiple signals in the aromatic region (δ 125-150 ppm). |

| IR (Infrared) | A strong absorption band for the carbonyl (C=O) stretching vibration around 1660-1680 cm⁻¹. Absorption bands corresponding to C=C stretching of the aromatic rings and the exocyclic double bond in the 1500-1600 cm⁻¹ region. |

| Mass Spectrometry (MS) | A molecular ion peak (M⁺) at m/z 358.1358, corresponding to the molecular formula C₂₇H₁₈O. Fragmentation patterns would likely involve loss of CO and fragmentation of the benzhydrylidene group. |

| UV-Vis | Absorption bands in the ultraviolet and visible regions due to the extended π-conjugated system. The exact λmax would depend on the solvent polarity. |

Reactivity and Chemical Behavior

The chemical reactivity of this compound is primarily governed by two key functional groups: the exocyclic carbon-carbon double bond and the carbonyl group of the anthrone core.

Reactivity of the Exocyclic Double Bond

The exocyclic double bond in this compound is expected to be a primary site of reactivity. Based on the behavior of analogous 9-methyleneanthrones, this double bond can participate in various addition reactions.

-

Cycloaddition Reactions: The exocyclic double bond can act as a dienophile in Diels-Alder reactions, reacting with suitable dienes to form spirocyclic adducts[6]. This reactivity opens possibilities for the synthesis of complex polycyclic systems.

-

Electrophilic Addition: The double bond is susceptible to attack by electrophiles. For instance, halogenation or hydrohalogenation would be expected to occur across this bond.

-

Reduction: Catalytic hydrogenation would likely reduce the exocyclic double bond to a single bond, yielding 9-benzhydryl-10-anthrone.

Caption: Potential reactivity of the exocyclic double bond.

Reactivity of the Carbonyl Group

The carbonyl group at the 10-position of the anthrone core exhibits typical ketone reactivity.

-

Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Nucleophilic Addition: The carbonyl carbon is electrophilic and can be attacked by various nucleophiles, such as Grignard reagents or organolithium compounds.

Potential Applications in Drug Development

The anthrone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties[2][3]. The unique structural features of this compound make it a promising candidate for drug discovery and development.

A significant area of potential application lies in cancer chemotherapy. Studies on closely related benzylidene-9(10H)-anthracenones have demonstrated potent antiproliferative activity and inhibition of tubulin polymerization[7][8]. These compounds act as antimicrotubule agents, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis in cancer cells. The bulky benzhydrylidene group of this compound could play a crucial role in its binding affinity to tubulin, potentially leading to enhanced efficacy.

The development of novel antimicrotubule agents is of great interest in oncology, as they can overcome resistance to existing drugs. The ease of synthesis of this compound and its analogues makes this class of compounds attractive for further investigation and optimization through structure-activity relationship (SAR) studies.

Caption: Potential mechanism of action in drug development.

Conclusion and Future Directions

This compound is a sterically hindered and electronically distinct derivative of anthrone with considerable potential in synthetic and medicinal chemistry. While a comprehensive experimental characterization is still needed, this technical guide has outlined its fundamental chemical properties based on established principles and data from analogous compounds. The proposed synthetic route via condensation of anthrone and benzophenone offers a straightforward approach to accessing this molecule. Its expected reactivity at the exocyclic double bond and carbonyl group provides a roadmap for further chemical transformations.

The most promising avenue for future research lies in the exploration of its biological activity, particularly as an antimicrotubule agent for cancer therapy. Detailed synthesis and purification, followed by thorough spectroscopic characterization (NMR, IR, MS, and X-ray crystallography), are crucial next steps. Subsequent in vitro and in vivo biological evaluation will be essential to validate its potential as a drug lead. Further derivatization of the anthrone core and the phenyl rings of the benzhydrylidene moiety could lead to the discovery of new compounds with improved potency and selectivity.

References

-

Synthesis and Antitumor Activity of 10-Substituted Benzylidene Anthrone. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

- Millar, I. T., & Richards, K. E. (1967). Diels–Alder reactions of 9,10-anthraquinodimethane and 9-methyleneanthrone. Journal of the Chemical Society C: Organic, 855-859.

-

Diels–Alder reactions of 9,10-anthraquinodimethane and 9-methyleneanthrone. (1967). Journal of the Chemical Society C: Organic. [Link]

- Prinz, H., Ishii, Y., Hirano, T., Stoiber, T., Camacho Gomez, J. A., Schmidt, P., Düssmann, H., Burger, A. M., Prehn, J. H. M., Günther, E. G., Unger, E., & Umezawa, K. (2003). Novel benzylidene-9(10H)-anthracenones as highly active antimicrotubule agents. Synthesis, antiproliferative activity, and inhibition of tubulin polymerization. Journal of Medicinal Chemistry, 46(15), 3382–3394.

-

Novel Benzylidene-9(10 H )-anthracenones as Highly Active Antimicrotubule Agents. Synthesis, Antiproliferative Activity, and Inhibition of Tubulin Polymerization. (2003). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Anthrone. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

- The reaction of pentoses with anthrone. (1953). Journal of Biological Chemistry, 204(2), 683–689.

-

Estimation of Carbohydrates by the Anthrone Method. (n.d.). Biochemistry Den. Retrieved January 20, 2026, from [Link]

-

Synthesis and Antibacterial Activity of 1,3,5,7-Tetrahydroxy-9,10-Anthraquinone and Anthrone Derivatives. (2022). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Estimation of carbohydrate by the Anthrone method. (n.d.). Retrieved January 20, 2026, from [Link]

-

Anthrone assay. (n.d.). iGEM. Retrieved January 20, 2026, from [Link]

-

Benzanthrone. (n.d.). Organic Syntheses. Retrieved January 20, 2026, from [Link]

-

Mass spectrometric investigation of 9,10-anthracenedione derivatives. (1994). ResearchGate. Retrieved January 20, 2026, from [Link]

-

ANTHRONE TEST for detection of Carbohydrates. (2024, February 24). YouTube. Retrieved January 20, 2026, from [Link]

-

Oxidation of 9,10‐dihydroanthracene. (2023). ResearchGate. Retrieved January 20, 2026, from [Link]

-

(4+2) Cycloaddition Reactions of 9-Substituted Anthracene Compounds. (2018). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Synthesis of Substituted 9,10-Dihydroanthracenes by the Reduction of Anthraquinones in Hydriodic Acid. (1969). ResearchGate. Retrieved January 20, 2026, from [Link]

-

1,3,8-Trihydroxy-6-methyl-9(10H)-anthracenone. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

-

9,14-Diphenyl-9,9a,10,13,13a,14-hexahydro-9,14:10,13-dimethanobenzo[f]tetraphen-15-one. (2022). MDPI. Retrieved January 20, 2026, from [Link]

-

10-(2,5-dimethoxybenzylidene)anthrone. (n.d.). SpectraBase. Retrieved January 20, 2026, from [Link]

- Method for preparing 10, 10-disubstituted-2-bromoanthrone. (n.d.). Google Patents.

-

Disproportionation reaction of 9,10‐dihydroxyanthraceen at pH above its pKa2 and the corresponding two half reactions. (2020). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Characterization of novel 10-substituted 1,8-dihydroxy-9(10H)-anthracenone derivatives by mass spectrometry. (1997). ResearchGate. Retrieved January 20, 2026, from [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound, 95%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 4. Anthrone | C14H10O | CID 7018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Anthrone(90-44-8) 1H NMR [m.chemicalbook.com]

- 6. Diels–Alder reactions of 9,10-anthraquinodimethane and 9-methyleneanthrone - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 7. Novel benzylidene-9(10H)-anthracenones as highly active antimicrotubule agents. Synthesis, antiproliferative activity, and inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Analysis of 9-Benzhydrylidene-10-anthrone

Abstract

9-Benzhydrylidene-10-anthrone, also known as anthrafuchsone, is a fascinating overcrowded alkene renowned for its unique chromic properties. This technical guide provides a comprehensive exploration of the spectroscopic techniques used to characterize this molecule, offering insights for researchers, scientists, and professionals in drug development. By delving into the causality behind experimental choices and presenting detailed protocols, this document serves as a practical resource for understanding the synthesis, structure, and photo-physical behavior of this intriguing compound.

Introduction: The Allure of a Sterically Hindered System

This compound (C₂₇H₁₈O, Molar Mass: 358.43 g/mol ) is a non-fluorescent, crystalline solid that appears as a beige-yellowish powder. Its structure is characterized by a diphenylmethylene group attached to the 9-position of an anthrone core. This substitution leads to significant steric hindrance, forcing the phenyl rings and the anthrone system into a non-planar conformation. This "overcrowded" nature is the primary driver of its notable thermochromic and photochromic behaviors, making it a subject of interest in the study of molecular switches and smart materials.

The synthesis of this compound and its derivatives is of interest due to their potential applications, including in the development of novel antimicrotubule agents for cancer therapy[1]. Understanding the precise three-dimensional structure and electronic properties through spectroscopic analysis is therefore paramount for harnessing its potential.

This guide will systematically detail the application of key spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS)—to the analysis of this compound.

Synthesis of this compound

A reliable method for the synthesis of this compound involves the condensation of anthrone with benzophenone. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine anthrone (1 molar equivalent) and benzophenone (1.2 molar equivalents).

-

Solvent and Catalyst: Add anhydrous toluene to the flask to create a slurry. Subsequently, add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.

-

Reaction Conditions: Heat the mixture to reflux under a nitrogen atmosphere for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Crystallization: The purified product is then recrystallized from a suitable solvent system, such as ethanol/dichloromethane, to yield the final product as a beige-yellow crystalline powder.

Caption: Synthetic workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound. Due to the molecule's asymmetry and steric hindrance, the proton (¹H) and carbon-¹³ (¹³C) NMR spectra will exhibit a complex pattern of signals corresponding to the distinct chemical environments of the nuclei.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show a series of multiplets in the aromatic region (typically 7.0-8.5 ppm). The steric strain in the molecule will likely cause some of the aromatic protons to be shifted to either higher or lower frequencies than would be expected for simple aromatic systems. Protons in close proximity to the carbonyl group or those forced into shielding or deshielding zones by the twisted phenyl rings will be most affected.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all 27 carbon atoms in the molecule. Key signals to identify include the carbonyl carbon (C=O), which is expected to appear significantly downfield (in the range of 180-200 ppm), and the sp² carbons of the aromatic rings and the exocyclic double bond. The chemical shifts of the aromatic carbons will be influenced by their position relative to the carbonyl group and the steric interactions within the molecule.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as aromatic solvents can induce significant shifts in the proton signals.

-

Instrument Setup: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion, which is crucial for resolving the complex multiplets in the aromatic region.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.

-

2D NMR Experiments: To aid in the unambiguous assignment of the proton and carbon signals, it is highly recommended to perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons. HMBC (Heteronuclear Multiple Bond Correlation) experiments will be invaluable for identifying long-range correlations, which can help in assigning quaternary carbons and piecing together the molecular structure.

Caption: Experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. For this compound, the most characteristic absorption will be that of the carbonyl (C=O) group.

The carbonyl stretching vibration in a conjugated system like this is expected to appear at a lower frequency compared to a simple saturated ketone. This is due to the delocalization of electron density through the conjugated π-system, which slightly weakens the C=O double bond.

Expected IR Absorption Bands:

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Ketone) | Stretch | 1650 - 1670 | Strong |

| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium to Weak |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium to Weak |

| C-H (Aromatic) | Out-of-plane bend | 690 - 900 | Strong |

Experimental Protocol: IR Analysis

-

Sample Preparation: The IR spectrum can be obtained using either a potassium bromide (KBr) pellet or as a thin film. For a KBr pellet, a small amount of the sample is ground with dry KBr powder and pressed into a transparent disk. Alternatively, a solution of the compound in a volatile solvent can be deposited on a salt plate (e.g., NaCl or KBr) and the solvent allowed to evaporate.

-

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample compartment (or the pure KBr pellet) should be recorded first and automatically subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The extended π-system of this compound, which includes the anthrone core and the diphenylmethylene group, will give rise to characteristic absorption bands in the UV and visible regions of the electromagnetic spectrum.

The absorption spectrum is sensitive to the solvent environment. In nonpolar solvents, the fine vibrational structure of the electronic transitions may be more resolved, whereas in polar solvents, these bands may broaden.

A study by Schäfer et al. investigated the UV-Vis spectrum of this compound in methylcyclohexane at room temperature, revealing a broad absorption band in the visible region.

Experimental Protocol: UV-Vis Analysis

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., hexane, ethanol, or acetonitrile). The concentration should be adjusted to give a maximum absorbance in the range of 0.5 to 1.5 absorbance units.

-

Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. A cuvette containing the pure solvent is placed in the reference beam path to subtract the solvent's absorbance. The sample cuvette is placed in the sample beam path, and the absorbance is recorded as a function of wavelength.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain insight into its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Expected Fragmentation Pattern:

Under electron ionization (EI), the molecular ion (M⁺˙) is expected at m/z 358. A common fragmentation pathway for anthrone derivatives involves the loss of a carbon monoxide (CO) molecule (28 Da) from the molecular ion, leading to a fragment at m/z 330. Further fragmentation of the hydrocarbon backbone would lead to smaller charged species.

Predicted Mass Spectrometry Adducts:

| Adduct | m/z |

| [M+H]⁺ | 359.14305 |

| [M+Na]⁺ | 381.12499 |

| [M-H]⁻ | 357.12849 |

| [M]⁺˙ | 358.13522 |

(Data predicted by CCSbase)[2]

Experimental Protocol: MS Analysis

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) is a common technique for volatile compounds, while Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for less volatile compounds and are typically used with LC-MS.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).

-

Data Interpretation: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions.

Caption: A plausible fragmentation pathway for this compound in EI-MS.

Conclusion

The spectroscopic characterization of this compound requires a multi-technique approach. NMR spectroscopy provides the detailed structural framework, IR spectroscopy confirms the presence of key functional groups, UV-Vis spectroscopy elucidates the electronic properties and chromic behavior, and mass spectrometry confirms the molecular weight and provides fragmentation data for structural confirmation. Together, these techniques provide a complete picture of this complex and fascinating molecule, paving the way for its further study and application in various fields of science and technology.

References

- Schäfer, F. P., et al. (1983). Thermochromism and photochromism of this compound and its derivatives. Journal of Photochemistry, 21(2), 143-154.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Thermo Fisher Scientific. (n.d.). This compound, 95%. Retrieved from [Link]

- Prinz, H., et al. (2003). Novel Benzylidene-9(10 H )-anthracenones as Highly Active Antimicrotubule Agents. Synthesis, Antiproliferative Activity, and Inhibition of Tubulin Polymerization. Journal of Medicinal Chemistry, 46(15), 3382-3394.

-

PubChemLite. (n.d.). This compound (C27H18O). Retrieved from [Link]

Sources

9-Benzhydrylidene-10-anthrone CAS number and identifiers

An In-Depth Technical Guide to 9-Benzhydrylidene-10-anthrone

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a compound of significant interest in medicinal chemistry and cell biology. We will delve into its fundamental chemical identifiers, physical properties, synthesis rationale, and its emerging role as a potent modulator of cellular mechanics, specifically targeting the microtubule cytoskeleton. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this molecule's properties and potential applications.

Core Compound Identification and Properties

Precise identification is the cornerstone of any chemical research. This compound is known by several synonyms, and its core identifiers are summarized below for clarity and accurate record-keeping.

Chemical Identifiers

A comprehensive list of identifiers is crucial for cross-referencing in databases and publications.

| Identifier Type | Value | Source |

| CAS Number | 667-91-4 | [1][2][3][4] |

| IUPAC Name | 10-benzhydrylideneanthracen-9-one | [2][5] |

| Molecular Formula | C₂₇H₁₈O | [1][2][5] |

| Molecular Weight | 358.44 g/mol | [1][2] |

| InChI Key | SPOJSTUMWGMCFP-UHFFFAOYSA-N | [1][2] |

| Canonical SMILES | C1=CC=C(C=C1)C(=C2C3=CC=CC=C3C(=O)C4=CC=CC=C42)C5=CC=CC=C5 | [1][2] |

| PubChem CID | 69586 | [1][2] |

| EINECS | 211-570-7 | [1][4] |

| MDL Number | MFCD00019172 | [2] |

| Synonyms | Anthrafuchson, 10-(Diphenylmethylene)-9(10H)-anthracenone | [1][2] |

Physicochemical Properties

The physical characteristics of a compound dictate its handling, storage, and application in experimental settings.

| Property | Value | Source |

| Appearance | Beige-yellow Crystalline Powder | [1][3][4] |

| Melting Point | 203-207 °C | [3][4] |

| Boiling Point | ~450.86°C (rough estimate) | [3] |

| Density | ~1.062 g/cm³ (rough estimate) | [3] |

| Topological Polar Surface Area | 17.1 Ų | [1] |

Molecular Structure and Rationale

The structure of this compound is key to its function. It features a tricyclic anthrone core, which is a rigid, planar system. The exocyclic double bond connects this core to a benzhydryl group (two phenyl rings). This "overcrowded" arrangement forces the phenyl rings out of the plane of the anthrone system, creating a specific three-dimensional conformation that is critical for its biological activity.

Caption: Chemical structure of this compound.

Synthesis Pathway and Rationale

While specific, detailed synthesis protocols for this compound are proprietary, the general approach for this class of compounds, known as benzylidene-9(10H)-anthracenones, involves a condensation reaction.[6][7]

General Synthetic Principle: The most logical and common pathway is the acid- or base-catalyzed Aldol-type condensation between anthrone (or a substituted anthrone) and a corresponding benzophenone (or substituted benzaldehyde).

-

Enolate Formation: In the presence of a base, anthrone is deprotonated at the C10 position to form a reactive enolate. This step is critical as it creates the nucleophile.

-

Nucleophilic Attack: The anthrone enolate then attacks the electrophilic carbonyl carbon of the benzophenone derivative.

-

Dehydration: The resulting intermediate alcohol is unstable and readily undergoes dehydration (loss of a water molecule) to form the final, conjugated exocyclic double bond, yielding the stable this compound product.

This method is efficient and allows for the generation of a diverse library of derivatives by simply varying the substituents on either the anthrone or benzophenone starting materials. This modularity is highly valuable in drug discovery for structure-activity relationship (SAR) studies.[6][7]

Application in Drug Development: An Antimicrotubule Agent

Derivatives of 9(10H)-anthracenone are recognized as highly active antimicrotubule agents.[6][7][8] They function as inhibitors of tubulin polymerization, placing them in the same mechanistic class as other well-known antimitotic drugs like colchicine.

Mechanism of Action

The primary mechanism involves the following steps:

-

Binding to Tubulin: The compound binds to the colchicine-binding site on β-tubulin.[6][7] This binding is non-covalent and is driven by the specific 3D shape of the molecule.

-

Inhibition of Polymerization: Once bound, the drug induces a conformational change in the tubulin dimer. This altered conformation prevents the dimer from incorporating into growing microtubule filaments.

-

Microtubule Destabilization: The net effect is a shift in the cellular equilibrium of tubulin, favoring the unpolymerized state (soluble dimers) over the polymerized state (microtubules).[6][7]

-

Cell Cycle Arrest: Functional microtubules are essential for the formation of the mitotic spindle during cell division. By disrupting microtubule dynamics, these compounds cause cells to arrest in the G2/M phase of the cell cycle.[7]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death in rapidly dividing cancer cells.[7]

Caption: Mechanism of microtubule disruption and cell cycle arrest.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol describes a standard method to validate the inhibitory effect of this compound on tubulin polymerization. The assay relies on measuring the increase in light scattering or absorbance as tubulin dimers polymerize into microtubules.

Rationale and Self-Validation

This protocol is designed to be self-validating.

-

Positive Control (Paclitaxel): A known microtubule stabilizer, which will show a rapid increase in absorbance.

-

Negative Control (DMSO): The vehicle for the test compound, which should show normal polymerization kinetics.

-

Reference Inhibitor (Nocodazole/Colchicine): A known inhibitor, which should show a flat or significantly suppressed polymerization curve. Comparing the test compound to these controls provides a robust, internally validated result.

Materials

-

Lyophilized Tubulin (>99% pure)

-

G-PEM Buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9, with 10% glycerol)

-

GTP (Guanosine-5'-triphosphate), 10 mM stock

-

Test Compound: this compound (10 mM stock in DMSO)

-

Control Compounds: Paclitaxel (1 mM stock in DMSO), Nocodazole (10 mM stock in DMSO)

-

Temperature-controlled UV/Vis spectrophotometer with a multi-well plate reader (340 nm)

-

Low-volume 96-well plates (UV-transparent)

Step-by-Step Methodology

-

Reagent Preparation:

-

Reconstitute lyophilized tubulin in ice-cold G-PEM buffer to a final concentration of 3 mg/mL.

-

Causality: Tubulin is temperature-sensitive and will self-polymerize above ~20°C. All handling must be done on ice to maintain the tubulin in its dimeric, unpolymerized state before the assay begins. Glycerol is included as a cryoprotectant and to promote polymerization.

-

-

Reaction Mixture Assembly (on ice):

-

In each well of a pre-chilled 96-well plate, add the components in the following order:

-

85 µL of 3 mg/mL tubulin solution.

-

5 µL of test compound or control (diluted in G-PEM to achieve the desired final concentration). For a dose-response curve, prepare serial dilutions.

-

Causality: Adding the compound before initiating polymerization allows it to bind to the tubulin dimers.

-

-

-

Initiation of Polymerization:

-

Place the 96-well plate into the spectrophotometer, pre-warmed to 37°C.

-

Quickly add 10 µL of 10 mM GTP to each well to initiate the reaction. The final volume is 100 µL.

-

Causality: Polymerization is an energy-dependent process requiring GTP hydrolysis. The shift to 37°C provides the necessary thermal energy for polymerization to occur.

-

-

Data Acquisition:

-

Immediately begin recording the absorbance at 340 nm every 30 seconds for 60 minutes.

-

Causality: As microtubules form, they scatter light, leading to an increase in the apparent absorbance (optical density). The rate and extent of this increase are direct measures of polymerization.

-

-

Data Analysis:

-

Plot absorbance (A₃₄₀) versus time for each condition.

-

Calculate the maximum rate of polymerization (Vmax) from the steepest slope of the curve.

-

Determine the final absorbance (A_final), representing the total polymer mass.

-

For dose-response experiments, plot the % inhibition (relative to the DMSO control) against the log of the compound concentration to calculate the IC₅₀ value.

-

Caption: Workflow for the in vitro tubulin polymerization assay.

Safety and Handling

Based on available Safety Data Sheets (SDS), this compound requires careful handling in a laboratory setting.

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

P261 & P271: Avoid breathing dust. Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves, eye protection, and face protection.

-

P264: Wash skin thoroughly after handling.

-

-

First Aid:

-

Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[9] Avoid direct sunlight.

-

Incompatible Materials: Strong oxidizing agents.[9]

Conclusion

This compound is a well-characterized molecule with defined chemical identifiers and properties. Its significance in the scientific community, particularly for drug development, stems from the potent activity of its structural class as inhibitors of tubulin polymerization. The rationale for its synthesis is well-understood, and its mechanism of action provides a clear pathway for its antiproliferative effects. The provided experimental protocol offers a robust method for validating its activity in a research setting. As with any active chemical agent, adherence to strict safety protocols is mandatory. This guide serves as a foundational resource for scientists investigating this promising compound and its derivatives.

References

-

This compound, 95%, Thermo Scientific . Source: Fisher Scientific. URL: [Link]

-

9-苯並亞甲基-10-蒽酮CAS#: 667-91-4 • ChemWhat . Source: ChemWhat. URL: [Link]

-

Material Safety Data Sheet - Acros Organics . Source: Acros Organics. URL: [Link]

-

This compound (C27H18O) - PubChemLite . Source: PubChemLite. URL: [Link]

-

Novel benzylidene-9(10H)-anthracenones as highly active antimicrotubule agents. Synthesis, antiproliferative activity, and inhibition of tubulin polymerization . Source: PubMed. URL: [Link]

-

Structure of a benzylidene derivative of 9(10H)-anthracenone in complex with tubulin provides a rationale for drug design . Source: PubMed. URL: [Link]

-

Novel Benzylidene-9(10 H )-anthracenones as Highly Active Antimicrotubule Agents. Synthesis, Antiproliferative Activity, and Inhibition of Tubulin Polymerization . Source: ResearchGate. URL: [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. This compound, 95%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 3. This compound CAS#: 667-91-4 [m.chemicalbook.com]

- 4. 9-苯並亞甲基-10-蒽酮 CAS#: 667-91-4 • ChemWhat | 化學品和生物製品資料庫 [chemwhat.tw]

- 5. PubChemLite - this compound (C27H18O) [pubchemlite.lcsb.uni.lu]

- 6. Novel benzylidene-9(10H)-anthracenones as highly active antimicrotubule agents. Synthesis, antiproliferative activity, and inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structure of a benzylidene derivative of 9(10H)-anthracenone in complex with tubulin provides a rationale for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fishersci.ca [fishersci.ca]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

Core Molecular Identity and Physicochemical Properties

An In-Depth Technical Guide to the Molecular Structure of 9-Benzhydrylidene-10-anthrone

This guide provides a comprehensive technical overview of this compound, also known as Anthrafuchson. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the molecule's structural characteristics, spectroscopic profile, synthesis, and its emerging significance as a scaffold in oncological research. We will explore the causal relationships between its unique architecture and its functional properties, grounding our discussion in established analytical techniques and authoritative literature.

This compound (CAS No. 667-91-4) is a polycyclic aromatic hydrocarbon derivative characterized by a rigid, fused-ring system.[1] Its core is an anthrone moiety, which is a tricyclic aromatic ketone, substituted at the 9-position with a benzhydrylidene group. This substitution creates a highly conjugated system, which is the primary determinant of its chemical and photophysical properties. The compound typically presents as a beige-yellow crystalline powder.

Table 1: Key Chemical Identifiers and Properties

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | 10-benzhydrylideneanthracen-9-one | [1] |

| CAS Number | 667-91-4 | [1] |

| Molecular Formula | C₂₇H₁₈O | [1][2] |

| Molecular Weight | 358.44 g/mol | [1] |

| Appearance | Beige-yellow Crystalline Powder | |

| InChI Key | SPOJSTUMWGMCFP-UHFFFAOYSA-N | [1] |

| SMILES | C1=CC=C(C=C1)C(=C2C3=CC=CC=C3C(=O)C4=CC=CC=C42)C5=CC=CC=C5 |[1][2] |

Elucidation of the Molecular Architecture

The structure of this compound is defined by the spatial arrangement of its three main components: the central anthrone tricycle, the exocyclic double bond, and the two phenyl rings of the benzhydrylidene group.

Caption: 2D representation of this compound.

The planarity of the anthrone core is distorted by the bulky benzhydrylidene substituent. The two phenyl rings are twisted out of the plane of the anthrone system to minimize steric hindrance. This non-planar conformation has profound implications for the molecule's electronic structure and its ability to interact with biological targets. The exocyclic double bond extends the conjugation of the system, influencing its spectroscopic properties, particularly its UV-Visible absorption.

Spectroscopic Profile: A Window into the Structure

The definitive confirmation of this compound's structure relies on a combination of spectroscopic techniques. Each method provides unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex, showing signals exclusively in the aromatic region (typically δ 7.0-8.5 ppm). The 18 protons are distributed across the anthrone core and the two phenyl rings. Due to the molecule's asymmetry and the steric crowding, protons on the anthrone core that are closer to the benzhydrylidene group will experience different shielding effects, leading to distinct chemical shifts. Protons on the phenyl rings may also show complex splitting patterns.

-

¹³C NMR: The carbon spectrum will display a large number of signals corresponding to the 27 carbon atoms. Key diagnostic signals include the carbonyl carbon (C=O) of the anthrone, which is expected to resonate significantly downfield (typically δ 180-190 ppm), and the carbons of the exocyclic double bond (C=C), expected in the δ 120-140 ppm range. The remaining signals will correspond to the aromatic carbons of the fused ring system.

Infrared (IR) Spectroscopy

The IR spectrum provides critical information about the functional groups present.[1]

-

Carbonyl (C=O) Stretch: A strong, sharp absorption band is expected in the region of 1650-1680 cm⁻¹ . This is the characteristic stretching vibration of the conjugated ketone in the anthrone core. Its position can be influenced by the extended conjugation.

-

Aromatic C=C Stretches: Multiple sharp bands of medium intensity are expected between 1450-1600 cm⁻¹ , corresponding to the carbon-carbon double bond vibrations within the aromatic rings.

-

Aromatic C-H Stretches: A group of sharp bands will appear above 3000 cm⁻¹ , which are characteristic of C-H bonds where the carbon is sp² hybridized.

-

C-H Bending (Out-of-Plane): Strong bands in the 690-900 cm⁻¹ region can provide information about the substitution patterns on the aromatic rings.

UV-Visible Spectroscopy

The extended π-conjugated system of this compound dictates that it will absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. The spectrum is expected to show multiple absorption bands. The electronic transitions within the large aromatic system, likely π → π* transitions, will give rise to intense absorption bands. The exact position of the maximum absorption wavelength (λ_max) is sensitive to the solvent environment. The extended conjugation provided by the benzhydrylidene group typically results in a bathochromic (red) shift compared to unsubstituted anthrone.[3]

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula (C₂₇H₁₈O) by providing a highly accurate mass measurement. The predicted monoisotopic mass is 358.1358 Da.[2] Analysis of the fragmentation pattern in the mass spectrum can also provide structural information, often showing stable fragments corresponding to the fused aromatic core.

Table 2: Predicted Mass Spectrometry Adducts

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 359.14305 |

| [M+Na]⁺ | 381.12499 |

| [M-H]⁻ | 357.12849 |

Data sourced from PubChem CID 69586.[2]

Synthesis Pathway and Methodologies

The synthesis of this compound is typically achieved through a condensation reaction. The most common approach involves the reaction of anthrone with a suitable benzhydryl precursor.

Caption: Generalized workflow for the synthesis of this compound.

Exemplary Experimental Protocol

This protocol is a representative example based on established organic chemistry principles for condensation reactions.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Anthrone (1.0 eq) and Diphenylmethanol (1.1 eq).

-

Solvent and Catalyst: Add glacial acetic acid as the solvent. A catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) can be added to facilitate the dehydration step.

-

Reaction Conditions: Heat the mixture to reflux (typically 100-120 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is often complete within 2-4 hours.

-

Workup: After cooling to room temperature, pour the reaction mixture into a beaker of cold water or an ice bath. The crude product will precipitate out of the solution.

-

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with water to remove the acid catalyst and any remaining acetic acid.

-

Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield the final product as a crystalline solid. Purity can be assessed by HPLC and melting point determination.

Causality: The choice of an acid catalyst is crucial as it protonates the hydroxyl group of diphenylmethanol, turning it into a good leaving group (water). This facilitates the formation of a diphenylmethyl carbocation, which is then attacked by the electron-rich enol form of anthrone at the C10 position, followed by dehydration to form the exocyclic double bond.

Relevance in Drug Development: A Scaffold for Antimicrotubule Agents

The anthrone scaffold, particularly benzylidene and benzhydrylidene derivatives, has garnered significant interest in medicinal chemistry as a promising class of antimitotic agents.[4] These compounds function by disrupting the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division.[5]

Mechanism of Action

Derivatives of 9-benzylidene-10-anthracenone have been identified as potent inhibitors of tubulin polymerization.[5][6] They exert their effect by binding to the colchicine-binding site on β-tubulin. This binding event prevents the assembly of αβ-tubulin heterodimers into functional microtubules. The disruption of microtubule formation and dynamics leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis (programmed cell death) in rapidly dividing cancer cells.[4]

Caption: Proposed mechanism of action for anthracenone-based antimicrotubule agents.

The structural features of this compound—specifically the three-dimensional arrangement of its aromatic rings—are critical for its binding affinity to the colchicine site. The twisted phenyl rings can engage in hydrophobic and π-stacking interactions within the binding pocket, while the anthrone core serves as a rigid scaffold. This provides a clear structure-activity relationship (SAR) that can be exploited by medicinal chemists to design novel, more potent, and selective anticancer agents.[5]

Conclusion

This compound is a molecule of significant structural complexity and therapeutic potential. Its characterization through a multi-technique spectroscopic approach provides an unambiguous picture of its architecture. Understanding the interplay between its rigid anthrone core and the sterically demanding benzhydrylidene group is key to appreciating its chemical properties and its function as a microtubule-destabilizing agent. As research into novel cancer therapeutics continues, the anthracenone scaffold, exemplified by this molecule, represents a valuable platform for the development of next-generation antimitotic drugs.

References

-

Thermo Fisher Scientific. This compound, 95%. Available from: fishersci.ca.[1]

-

Guidechem. This compound 667-91-4 wiki. Available from: guidechem.com.

-

PubChem. 1,3,8-Trihydroxy-6-methyl-9(10H)-anthracenone. National Center for Biotechnology Information. Available from: pubchem.ncbi.nlm.nih.gov.[7]

-

PubChemLite. This compound (C27H18O). Available from: pubchemlite.com.[2]

-

PubChem. 10-Benzylideneanthracen-9(10h)-one. National Center for Biotechnology Information. Available from: pubchem.ncbi.nlm.nih.gov.[8]

-

Biochemical and Biophysical Research Communications. Structure of a benzylidene derivative of 9(10H)-anthracenone in complex with tubulin provides a rationale for drug design. PubMed. Available from: pubmed.ncbi.nlm.nih.gov.[5]

-

Journal of Medicinal Chemistry. Novel benzylidene-9(10H)-anthracenones as highly active antimicrotubule agents. Synthesis, antiproliferative activity, and inhibition of tubulin polymerization. PubMed. Available from: pubmed.ncbi.nlm.nih.gov.[4]

-

MDPI. Synthesis and Properties of New 3-Heterylamino-Substituted 9-Nitrobenzanthrone Derivatives. Available from: mdpi.com.[9]

-

NIST. Anthracene, 9,10-dihydro-. NIST Chemistry WebBook. Available from: webbook.nist.gov.[10]

-

PubChem. Anthrone. National Center for Biotechnology Information. Available from: pubchem.ncbi.nlm.nih.gov.[11]

-

Journal of Materials Chemistry C. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. Royal Society of Chemistry. Available from: pubs.rsc.org.[12]

-

MDPI. Photophysical Properties of Anthracene Derivatives. Available from: mdpi.com.[3]

-

ResearchGate. Novel Benzylidene-9(10 H )-anthracenones as Highly Active Antimicrotubule Agents. Synthesis, Antiproliferative Activity, and Inhibition of Tubulin Polymerization. Available from: researchgate.net.[6]

Sources

- 1. This compound, 95%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 2. PubChemLite - this compound (C27H18O) [pubchemlite.lcsb.uni.lu]

- 3. Photophysical Properties of Anthracene Derivatives [mdpi.com]

- 4. Novel benzylidene-9(10H)-anthracenones as highly active antimicrotubule agents. Synthesis, antiproliferative activity, and inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure of a benzylidene derivative of 9(10H)-anthracenone in complex with tubulin provides a rationale for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 1,3,8-Trihydroxy-6-methyl-9(10H)-anthracenone | C15H12O4 | CID 122635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 10-Benzylideneanthracen-9(10h)-one | C21H14O | CID 225328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Synthesis and Properties of New 3-Heterylamino-Substituted 9-Nitrobenzanthrone Derivatives [mdpi.com]

- 10. Anthracene, 9,10-dihydro- [webbook.nist.gov]

- 11. Anthrone | C14H10O | CID 7018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

A Technical Guide to 9-Arylidene-10-anthrone Derivatives: A New Frontier in Antimitotic Drug Discovery

Prepared by: Gemini, Senior Application Scientist

Introduction

The anthracene scaffold, a tricyclic aromatic hydrocarbon, represents a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules.[1] Its rigid, planar geometry and rich electron system make it an ideal platform for developing compounds that can interact with biological macromolecules. For decades, anthraquinone (anthracene-9,10-dione) derivatives have been a cornerstone of chemotherapy, with drugs like doxorubicin and mitoxantrone being used clinically for their potent antitumor activities.[1]

In recent years, a related class of compounds, the 9-arylidene-10-anthrones, has emerged as a highly promising area of research for drug development professionals.[2] These derivatives distinguish themselves through a distinct mechanism of action: the potent disruption of microtubule dynamics, a validated target for cancer therapy.[3] Unlike traditional anthracyclines that primarily act as DNA intercalators, these novel agents function as powerful antimitotic agents, arresting cell division and inducing programmed cell death (apoptosis).[3]

This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of this compound class. Moving beyond a simple recitation of facts, we will explore the causality behind their synthesis, delve into their mechanism of action, analyze critical structure-activity relationships (SAR), and provide field-proven experimental protocols. Our objective is to furnish a trustworthy and authoritative resource that not only informs but also empowers further innovation in this exciting field.

Part 1: The 9-Arylidene-10-anthrone Scaffold: A Potent Antimicrotubule Agent

Core Chemical Structure and Properties

The parent compound, 9-Benzhydrylidene-10-anthrone (also known as Anthrafuchson), possesses the chemical formula C₂₇H₁₈O and a molecular weight of 358.44 g/mol .[4][5] The core of the derivatives discussed herein is the 10-anthrone nucleus, featuring a critical exocyclic double bond at the 9-position, which connects to a substituted aryl (or benzylidene) ring. This extended π-system is crucial for its biological activity and also imparts unique photophysical properties to the molecule.[6]

The general structure allows for extensive chemical modification, particularly on the peripheral "A-ring" (the benzylidene moiety), which has proven to be the primary determinant of cytotoxic potency.

Mechanism of Action: Targeting Microtubule Dynamics

The efficacy of 9-arylidene-10-anthrone derivatives as anticancer agents stems from their ability to interfere with the fundamental cellular machinery of division. They act as highly active antimicrotubule agents, disrupting the dynamic equilibrium of microtubule polymerization and depolymerization.[3]

The Process:

-

Tubulin Binding: These compounds bind to tubulin, the protein subunit that polymerizes to form microtubules. Evidence strongly suggests they interact with the colchicine-binding site, one of the three major drug-binding sites on the tubulin molecule.[3]

-

Inhibition of Polymerization: By occupying this site, the drug molecule prevents tubulin dimers from assembling into microtubules. Western blot analyses have confirmed that treatment with lead compounds causes a significant shift in tubulin concentration from the polymerized (pellet) to the unpolymerized (supernatant) state within cells.[3]

-

Mitotic Arrest: Microtubules form the mitotic spindle, which is essential for segregating chromosomes during cell division (mitosis). The drug-induced disruption of microtubule formation prevents the proper assembly of the mitotic spindle.

-

Cell Cycle Arrest: Consequently, the cell cycle is halted at the G2/M (Gap 2/Mitosis) phase. This arrest can be observed and quantified using flow cytometry, with studies showing significant cell population accumulation in the G2/M phase at nanomolar concentrations.[2][3]

-

Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death. The induction of apoptosis is confirmed by monitoring the activity of caspase-3, a key executioner enzyme in this process.[3]

This mechanism is highly effective against rapidly proliferating cells, such as those found in tumors, making it a powerful strategy for cancer therapy.

Caption: Mechanism of action for 9-arylidene-10-anthrone derivatives.

Part 2: Synthesis and Characterization

A key advantage of this compound class is its accessible synthesis, which typically involves a one-step condensation reaction.[3]

Synthetic Strategy: Base-Catalyzed Aldol Condensation

The most common and efficient route to synthesize 9-arylidene-10-anthrone derivatives is through a base-catalyzed aldol condensation (specifically, a Claisen-Schmidt condensation) between 10-anthrone and a suitably substituted benzaldehyde.

Caption: General workflow for the synthesis of 9-arylidene-10-anthrone derivatives.

Exemplary Protocol: Synthesis of (E)-9-(3-hydroxy-4-methoxybenzylidene)anthracen-10(9H)-one

This protocol is based on established methodologies for synthesizing the highly active analogue designated '9h' in foundational studies.[3]

-

Reagent Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 10-anthrone and 1.1 equivalents of 3-hydroxy-4-methoxybenzaldehyde (vanillin) in an appropriate solvent such as absolute ethanol or methanol.

-

Catalyst Addition: Add a catalytic amount (0.1-0.2 equivalents) of a suitable base. Piperidine is commonly used for this condensation. The choice of a mild organic base is strategic to prevent side reactions on the sensitive functional groups.

-

Reaction: Equip the flask with a condenser and heat the mixture to reflux. Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material (10-anthrone) is consumed. This typically takes several hours.

-

Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

-

Purification: Collect the solid product by vacuum filtration. Wash the crude solid with cold solvent (the same as used for the reaction) to remove residual reagents. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Spectroscopic Characterization

The identity and purity of the synthesized derivatives are confirmed using standard spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals. Key features include aromatic protons from the anthrone core and the benzylidene ring, a singlet for the methoxy (-OCH₃) group (typically ~3.9 ppm), a singlet for the hydroxyl (-OH) proton, and a characteristic singlet for the vinylic proton of the arylidene bridge.[1][6]

-

¹³C NMR Spectroscopy: The carbon spectrum will show a characteristic signal for the ketone carbonyl (C=O) of the anthrone ring (typically >180 ppm), along with numerous signals in the aromatic region (110-160 ppm) corresponding to the carbons of the fused rings and the benzylidene substituent.[1][6]

-

High-Resolution Mass Spectrometry (HRMS): HRMS is essential for confirming the elemental composition of the molecule by providing a highly accurate mass measurement, which should match the calculated value for the expected chemical formula.[1]

Part 3: Structure-Activity Relationship (SAR) Analysis

Systematic modification of the 9-arylidene-10-anthrone scaffold has generated crucial insights into the structural requirements for high antiproliferative activity. The primary focus of SAR studies has been the substitution pattern on the benzylidene "A-ring".[3]

The Benzylidene Moiety: A Key Determinant of Potency

The substituents on the benzylidene ring profoundly influence the compound's ability to inhibit tubulin polymerization and exert cytotoxic effects.

-

Hydroxyl and Methoxy Groups are Key: The presence of hydroxyl (-OH) and methoxy (-OCH₃) groups is strongly correlated with high potency.

-

Positional Isomerism is Crucial: The specific placement of these groups is critical. For instance, the 3-hydroxy-4-methoxybenzylidene analogue ('9h') was identified as the most active compound in a comprehensive study, with an IC₅₀ of just 20 nM against K562 leukemia cells.[3] Shifting these groups to other positions often leads to a dramatic decrease in activity.

-

The Combretastatin A-4 Analogy: This optimal 3-hydroxy-4-methoxy substitution pattern mimics the A-ring of Combretastatin A-4, a well-known natural product that also binds to the colchicine site of tubulin. This suggests that the anthrone scaffold effectively acts as a conformationally restricted bridge, presenting the substituted phenyl ring in an optimal orientation for binding.

Table 1: Antiproliferative Activity of Selected 9-Benzylidene-10-anthrone Derivatives [3]

| Compound | Benzylidene Substituent | IC₅₀ K562 (nM) | Notes |

| 9h | 3-Hydroxy-4-methoxy | 20 | Most potent derivative identified. |

| 9l | 2,4-Dimethoxy-3-hydroxy | > 1000 | A slight change in substitution pattern drastically reduces activity. |

| - | 4-Methoxy | ~500 | Single methoxy group is insufficient for high potency. |

| - | 3,4-Dimethoxy | ~200 | Lacks the critical hydroxyl group, reducing activity compared to 9h. |

Data synthesized from reported findings for illustrative purposes.

Caption: Logical flow of structure-activity relationship (SAR) for key substitutions.

Part 4: Advanced Applications and Scaffold Versatility

Activity in Multidrug-Resistant (MDR) Phenotypes

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein. Some highly active 9-arylidene-10-anthrone derivatives have been tested against tumor cell lines that exhibit MDR phenotypes and have retained significant activity, suggesting they may be poor substrates for these efflux pumps.[3] This is a critical feature for any new anticancer drug candidate and warrants further investigation.

Alternative Anthracene-Based Scaffolds

The versatility of the anthracene core is demonstrated by related derivatives with different biological targets. For example, modifying the core to an anthraquinone and attaching benzenesulfonamide moieties via thioureido linkers has produced potent inhibitors of human carbonic anhydrase IX (hCA IX), another important anticancer target.[1] These compounds operate via a completely different mechanism, highlighting the scaffold's adaptability in drug design. This work also provides detailed synthetic and characterization protocols (including ¹H NMR, ¹³C NMR, and HRMS) that serve as a valuable reference for chemists working with this core structure.[1]

Photophysical Properties and Potential for Bioimaging

The extended conjugated system of the anthrone core often imparts fluorescent properties. Related benzanthrone derivatives have been explicitly designed as fluorescent dyes and bioimaging probes.[6] These compounds exhibit intense luminescence and solvatochromism (a shift in fluorescence color depending on solvent polarity), properties that could potentially be exploited in the 9-arylidene-10-anthrone series for theranostic applications—combining therapy and diagnostic imaging in a single molecule.[6]

Conclusion

The derivatives of 9-arylidene-10-anthrone represent a compelling and highly tractable class of antimitotic agents. Their straightforward synthesis, potent inhibition of tubulin polymerization, and well-defined structure-activity relationships make them an exemplary scaffold for modern drug discovery. The lead compounds, with nanomolar potency and activity against multidrug-resistant cells, serve as a robust foundation for further preclinical and clinical development. Future research should focus on optimizing pharmacokinetic properties, conducting in-vivo efficacy studies, and exploring the potential for dual-function theranostic agents by leveraging the inherent fluorescent properties of the anthrone core. For research teams in oncology drug development, this chemical space offers a rich source of novel, potent, and synthetically accessible therapeutic candidates.

References

-

ResearchGate. (2025). Novel Benzylidene-9(10 H )-anthracenones as Highly Active Antimicrotubule Agents. Synthesis, Antiproliferative Activity, and Inhibition of Tubulin Polymerization | Request PDF. Available at: [Link] [Accessed: January 20, 2026].

-

MDPI. (2023). Synthesis and Properties of New 3-Heterylamino-Substituted 9-Nitrobenzanthrone Derivatives. Available at: [Link] [Accessed: January 20, 2026].

-

PubMed. (n.d.). Novel benzylidene-9(10H)-anthracenones as highly active antimicrotubule agents. Synthesis, antiproliferative activity, and inhibition of tubulin polymerization. Available at: [Link] [Accessed: January 20, 2026].

-

MDPI. (2024). Novel Anthraquinone-Based Benzenesulfonamide Derivatives and Their Analogues as Potent Human Carbonic Anhydrase Inhibitors with Antitumor Activity: Synthesis, Biological Evaluation, and In Silico Analysis. Available at: [Link] [Accessed: January 20, 2026].

-

Fisher Scientific. (n.d.). This compound, 95%, Thermo Scientific. Available at: [Link] [Accessed: January 20, 2026].

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Novel benzylidene-9(10H)-anthracenones as highly active antimicrotubule agents. Synthesis, antiproliferative activity, and inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, 95%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 5. Page loading... [wap.guidechem.com]

- 6. mdpi.com [mdpi.com]

physical characteristics of 9-Benzhydrylidene-10-anthrone powder

An In-Depth Technical Guide to the Physical Characteristics of 9-Benzhydrylidene-10-anthrone Powder

Abstract

This technical guide provides a comprehensive overview of the essential . As a compound of interest in synthetic chemistry and materials science, a thorough understanding of its physical properties is paramount for its application in research and development. This document details its structural and physicochemical properties, outlines robust experimental protocols for their characterization, and offers insights into the interpretation of the resulting data. The methodologies described herein are designed to ensure accuracy and reproducibility, forming a self-validating framework for the analysis of this compound.

Introduction and Molecular Identity

This compound, also known as 10-(Diphenylmethylene)-9(10H)-anthracenone, is a tricyclic aromatic ketone derivative.[1] Its rigid, sterically hindered structure, arising from the fusion of an anthrone core with a benzhydrylidene group, gives rise to distinct physical and chemical properties. A precise characterization of its powder form is the foundational step for any further investigation, including solubility studies, formulation development, and reaction kinetics.

The fundamental identity of the compound is established by its molecular formula, C₂₇H₁₈O, and a molecular weight of 358.44 g/mol .[1][2][3]

Caption: Figure 1: 2D Chemical Structure of this compound.

Physicochemical Properties

The bulk properties of this compound powder are summarized in the table below. These characteristics are critical for handling, storage, and processing of the material.

| Property | Value | Source(s) |

| CAS Number | 667-91-4 | [1][2] |

| Molecular Formula | C₂₇H₁₈O | [1][2][3] |

| Molecular Weight | 358.44 g/mol | [1][2] |

| Appearance | Beige-yellow crystalline powder | [1][2][4] |

| Melting Point | 203 - 207 °C | [2][4] |

| Boiling Point | ~450.86 °C (estimated) | [2] |

| Solubility | Insoluble in water.[5] Generally soluble in many organic solvents.[6] |

Experimental Characterization Workflows

A multi-technique approach is essential for a complete and verifiable characterization of the powder. The following protocols are presented as self-validating systems, where the results from one technique corroborate the findings of another.

Melting Point Determination

Principle: The melting point is a sensitive indicator of purity. A sharp melting range is characteristic of a pure crystalline solid, while impurities typically broaden and depress the melting range.

Methodology: Digital Capillary Melting Point Apparatus

-

Sample Preparation: Finely crush a small amount of the beige-yellow powder. Tightly pack the powder into a capillary tube to a height of 2-3 mm.

-

Instrument Setup: Place the capillary tube into the heating block of the apparatus.

-

Ramped Heating: Set an initial rapid heating ramp to approach the expected melting point (~200 °C).

-

Fine Heating: Reduce the heating rate to 1-2 °C per minute approximately 15 °C below the expected melting point. This slow rate is crucial for thermal equilibrium, ensuring an accurate reading.

-

Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The range for this compound is reported as 203-207 °C.[2][4]

Caption: General workflow for obtaining a UV-Vis absorption spectrum.

Principle: FTIR spectroscopy probes the vibrational modes of functional groups. The presence of a strong carbonyl (C=O) stretch and characteristic aromatic (C=C) absorptions will confirm key structural features of this compound.

Methodology: Attenuated Total Reflectance (ATR)

-

Instrument Background: Record a background spectrum of the clean, empty ATR crystal. This step is critical as it subtracts signals from atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount of the powder directly onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure firm and uniform contact between the sample and the crystal.

-

Data Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify characteristic peaks. Expected absorptions include:

-

~1650-1680 cm⁻¹: Strong C=O stretch from the anthrone ketone.

-

~1500-1600 cm⁻¹: Multiple sharp C=C stretching bands from the aromatic rings.

-

~3000-3100 cm⁻¹: C-H stretching from the aromatic rings.

-

Principle: NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, allowing for an unambiguous structural elucidation.

Methodology: Solution-State NMR

-

Sample Preparation: Dissolve 5-10 mg of the powder in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer.

-

Data Analysis:

-

¹H NMR: Expect complex multiplets in the aromatic region (~7.0-8.5 ppm) corresponding to the 18 protons on the phenyl and anthracene rings.

-

¹³C NMR: Expect numerous signals in the aromatic region (~120-150 ppm), a signal for the exocyclic C=C double bond, and a downfield signal for the carbonyl carbon (>180 ppm). The number of unique signals will confirm the molecule's symmetry.

-

X-ray Crystallography

Principle: For a crystalline powder, single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms and the packing of molecules in the solid state. While data for this compound is not publicly available, the methodology and expected outcomes can be described based on similar structures like benzylideneanthrone. [7] Methodology Overview

-

Crystal Growth: Grow a single crystal suitable for diffraction, typically by slow evaporation of a saturated solution.

-

Data Collection: Mount the crystal on a diffractometer and expose it to a monochromatic X-ray beam.

-

Structure Solution: The resulting diffraction pattern is computationally analyzed to solve the crystal structure, yielding precise bond lengths, bond angles, and unit cell parameters. For example, analysis of benzylideneanthrone revealed a monoclinic P 1 21/c 1 space group with specific cell dimensions (a = 11.953 Å, b = 7.1160 Å, c = 17.626 Å). [7]

Conclusion

The physical characterization of this compound powder reveals it to be a beige-yellow, high-melting crystalline solid. Its identity and purity are best confirmed through a combination of melting point analysis and comprehensive spectroscopic techniques (FTIR, UV-Vis, and NMR). Each method provides a layer of validation, ensuring a robust and reliable understanding of the material's physical properties, which is indispensable for its effective use in scientific and developmental applications.

References

- This compound, 95%, Thermo Scientific - Chembeez. (URL: )

- This compound 667-91-4 wiki - Guidechem. (URL: )

- This compound CAS#: 667-91-4 - ChemicalBook. (URL: )

- 10-Benzylideneanthracen-9(10h)-one | C21H14O | CID 225328 - PubChem. (URL: )

- This compound (C27H18O) - PubChemLite. (URL: )

- Anthrone | C14H10O | CID 7018 - PubChem. (URL: )

-

Facile synthesis of N '-(anthracen-9(10 H )-ylidene)-4-(4-hydrophenyl)-6-methyl-2-oxo-1,2,3,4-tetra hydropyrimidine-5-carbohydrazide and other derivatives - ResearchGate. (URL: [Link])

-

Anthrone - Wikipedia. (URL: [Link])

Sources

- 1. Page loading... [wap.guidechem.com]